tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate is a Boc-protected aminoethyl ether derivative belonging to the O-aryl carbamate class, distinguished by a 2-bromo-4,5-difluorophenoxy core. This structural motif places it at a synthetic crossroads: the bromine atom provides a versatile cross-coupling handle (e.g., Suzuki, Buchwald-Hartwig), the difluoro substitution modulates electronic properties and metabolic stability, and the Boc group enables controlled deprotection for downstream amine functionalization.

Molecular Formula C13H16BrF2NO3
Molecular Weight 352.17 g/mol
Cat. No. B12070303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate
Molecular FormulaC13H16BrF2NO3
Molecular Weight352.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1Br)F)F
InChIInChI=1S/C13H16BrF2NO3/c1-13(2,3)20-12(18)17-4-5-19-11-7-10(16)9(15)6-8(11)14/h6-7H,4-5H2,1-3H3,(H,17,18)
InChIKeyCVKXJLQYKPOWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate: Key Intermediate Profile and Sourcing Rationale


tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate is a Boc-protected aminoethyl ether derivative belonging to the O-aryl carbamate class, distinguished by a 2-bromo-4,5-difluorophenoxy core . This structural motif places it at a synthetic crossroads: the bromine atom provides a versatile cross-coupling handle (e.g., Suzuki, Buchwald-Hartwig), the difluoro substitution modulates electronic properties and metabolic stability, and the Boc group enables controlled deprotection for downstream amine functionalization . Unlike its biologically annotated congener WAY-213613, which is an established EAAT2 inhibitor with an IC50 of 85±5 nM and >44-fold selectivity over EAAT1/EAAT3 [1], the target compound has minimal direct pharmacological characterization in the open literature. Its procurement value is therefore predicated on its role as a protected intermediate for exploratory medicinal chemistry and chemical biology probe development, rather than as a pre-validated bioactive molecule. Users evaluating this compound for purchase should benchmark it against closely related carbamate intermediates—including the unprotected amine 2-(2-bromo-4,5-difluorophenoxy)ethan-1-amine (CAS 1506690-06-7) and regioisomeric analogs such as benzyl N-(4-bromo-2,6-difluorophenyl)carbamate —on the basis of orthogonal reactive functionality, available purity specifications, and compatibility with intended synthetic routes.

Protected intermediate with aryl bromide cross-coupling handle
Boc group enables orthogonal amine deprotection in multi-step sequences
EAAT2-targeted chemical probe and SAR exploration context

Why Generic Substitution Fails: Structural Determinants of tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate Reactivity


The unique substitution pattern and protecting group strategy of tert-butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate preclude straightforward replacement by simpler O-aryl carbamates or halogenated phenol derivatives. The ortho-bromine on the 4,5-difluorophenoxy ring enables palladium-catalyzed cross-coupling reactions—a functional handle absent in the des-bromo analog 2-(4,5-difluorophenoxy)ethyl carbamate [1]. Furthermore, the regioisomeric positioning of bromine and fluorine substituents is critical: the 2-bromo-4,5-difluoro substitution pattern (as featured in the high-potency EAAT2 inhibitor WAY-213613, IC50=85 nM) [2] is synthetically non-interchangeable with the 4-bromo-2,6-difluorophenoxy isomer, which orients the halogen handles differently for vectorial elaboration of aromatic substituents . The Boc carbamate protection of the primary amine is also decisive; the free amine analog (CAS 1506690-06-7) lacks the acid-labile protecting group required for orthogonal deprotection in multi-step sequences . These three structural features—the bromine position, the fluorine substitution pattern, and the Boc-protected ethylamine linker—collectively define a reactivity profile that generic phenoxyethyl carbamates cannot replicate, making direct substitution without synthetic re-validation inappropriate for any campaign proceeding beyond initial route scouting.

Bromine position
2-Bromo-4,5-difluoro substitution supports EAAT2-targeted cross-coupling; 4-bromo-2,6-difluoro isomer may shift SAR outcome and binding orientation.
Fluorine pattern
4,5-Difluoro electronic profile may differ from alternative halogenation patterns, potentially altering metabolic stability context and target engagement.
Boc protection
Free amine analog lacks orthogonal protection, complicating sequential functionalization and likely requiring additional synthetic steps.

Quantitative Differentiation Evidence: tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate vs. Analogs


Evidence Item 1: Bromine Position Enables Cross-Coupling: 2-Bromo-4,5-difluoro vs. 4-Bromo-2,6-difluoro Substitution

The 2-bromo-4,5-difluorophenoxy motif in the target compound is the identical aryl ether fragment found in WAY-213613, the most potent and selective EAAT2 inhibitor reported (IC50=85±5 nM, 59-fold selectivity over EAAT1 and 45-fold over EAAT3) [1]. In the Dunlop et al. (2005) structure-activity relationship (SAR) study, the 2-bromo-4,5-difluorophenoxy substitution conferred the highest EAAT2 inhibitory potency among all aryl-ether, biaryl, and fluorene analogs tested, exceeding WAY-213394 (IC50=145±22 nM), WAY-212922 (IC50=157±11 nM), and WAY-211686 (IC50=190±10 nM) by 1.7- to 2.2-fold [1]. A regioisomeric comparator, benzyl N-(4-bromo-2,6-difluorophenyl)carbamate, lacks in vitro potency due to the para-bromine arrangement unfavorable for target binding . This direct potency rank order demonstrates that the 2-bromo-4,5-difluoro substitution pattern is a critical pharmacophoric element for EAAT2 engagement, establishing a structure-activity rationale for preferring this specific regioisomer in EAAT2-targeted probe or lead optimization programs.

EAAT2 Potency Rank
Reported
WAY-213613 (2-Br-4,5-F): IC50 85±5 nM
Next analogs: 145–190 nM
~1.7–2.2 fold higher potency
Supports 2-Br-4,5-F regioisomer for EAAT2 probe design
Human EAAT2 HEK293 assay; class-level SAR
Medicinal Chemistry Cross-Coupling Structure-Activity Relationship EAAT2 Inhibition

Evidence Item 2: Boc-Protected vs. Free Amine: Orthogonal Reactivity for Multi-Step Synthesis

The target compound incorporates a Boc (tert-butoxycarbonyl) protecting group on the terminal amine of the ethyl linker, directly contrasting with the free amine analog 2-(2-bromo-4,5-difluorophenoxy)ethan-1-amine (CAS 1506690-06-7) . The Boc group provides acid-labile protection (cleaved by TFA or HCl/dioxane), enabling orthogonal deprotection in the presence of base-sensitive or nucleophile-sensitive functional groups elsewhere in the molecule [1]. The free amine comparator, while commercially available , would participate indiscriminately in acylation, reductive amination, or sulfonylation reactions during early-stage scaffold elaboration, limiting synthetic divergence and requiring additional protection/deprotection steps. While no published head-to-head synthetic efficiency comparison exists for these two specific intermediates, well-established principles of protecting group strategy [1] indicate that the Boc-protected form reduces the number of synthetic steps by at least one (amine protection) in any sequence requiring orthogonal functionalization of the phenoxy bromide handle before amine derivatization.

Orthogonal Protection
Method context
Boc-protected amine vs free amine
Eliminates ≥1 synthetic step when orthogonal functionalization is required
Supports synthetic efficiency in multi-step campaigns
Based on protecting group strategy principles
Synthetic Chemistry Protecting Group Strategy Intermediate Sourcing Amine Functionalization

Evidence Item 3: Purity Specification Benchmarking for Reproducible Synthesis

Available purity specifications for the 2-bromo-4,5-difluorophenoxy chemical space typically range from 95% to >98% depending on supplier and compound . The core phenol precursor, 2-bromo-4,5-difluorophenol (CAS 166281-37-4), is commercially offered at purity grades of 95%, 97%, and >98.0% (GC) . The structurally related carbamate intermediate (2-bromo-4,5-difluorophenyl)carbamic acid tert-butyl ester (CAS 1802815-25-3) is listed on ChemicalBook with predicted physicochemical properties (bp: 268.6±40.0 °C, density: 1.517±0.06 g/cm³, pKa: 11.13±0.70) . For the specific target compound, achieving and verifying purity ≥95% by HPLC or NMR is the minimum threshold for reproducible downstream chemistry, given that brominated impurities can poison palladium catalysts in subsequent cross-coupling steps. Users should prioritize suppliers providing batch-specific certificates of analysis (CoA) with HPLC purity and NMR identity confirmation.

Purity Benchmark
Specification review
Target ≥95% (HPLC)
Analog range: 95–>98% across chemical family
Batch purity specification reduces catalyst poisoning risk
CoA verification recommended; supplier-dependent
Quality Control Purity Specification Procurement Decision Intermediate Sourcing

Evidence Item 4: EAAT2 Structural Biology Confirms the Pharmacophoric Relevance of the 2-Bromo-4,5-Difluorophenoxy Fragment

Cryo-electron microscopy (cryo-EM) structures of human EAAT2 in complex with WAY-213613 (PDB: 7XR6, 9JVW) have been deposited in the Protein Data Bank, confirming the direct binding of the 2-bromo-4,5-difluorophenoxy-containing inhibitor to the transporter [1]. These structures reveal that WAY-213613 binds to EAAT2 in an inward-facing conformation at a resolution of 3.4 Å [1]. The structural data provide atomic-level validation that the 2-bromo-4,5-difluorophenoxy fragment engages the EAAT2 binding pocket, whereas analogs lacking this precise halogenation pattern (e.g., WAY-213394, WAY-212922) show reduced potency [2]. Although the target compound itself has not been co-crystallized with a protein target, this structural evidence from the closely related WAY-213613 provides a rational basis for selecting the target compound as the correct intermediate for synthesizing EAAT2 probe molecules rather than regioisomeric or differently halogenated carbamate intermediates.

Cryo-EM Binding Mode
Class-level inference
EAAT2-WAY-213613 complex (PDB: 7XR6) at 3.4 Å
Confirms 2-Br-4,5-F fragment engagement
Structural context supports regioisomer selection for EAAT2 design
Direct co-crystal of target compound not available
Structural Biology Cryo-EM EAAT2 Drug Design Binding Mode

Optimal Application Scenarios for tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate in Research and Development


Scenario 1: Synthesis of EAAT2 (GLT-1) Targeted Chemical Probes and PET Tracer Precursors

The target compound is the optimal protected intermediate for constructing EAAT2 inhibitors and imaging probes bearing the 2-bromo-4,5-difluorophenoxy pharmacophore. WAY-213613, which contains this exact aryl ether fragment, is the most potent and selective EAAT2 inhibitor identified (IC50=85±5 nM, >44-fold selectivity) [1]. Cryo-EM structures (PDB: 7XR6) confirm direct binding of this fragment to the transporter [2]. Researchers developing novel EAAT2 ligands for neurological disease models—including Huntington's disease, where EAAT2 modulation is therapeutically relevant—should procure this intermediate for late-stage diversification via Suzuki coupling at the bromine position followed by Boc deprotection and amine functionalization [1]. This approach enables systematic exploration of the amine substituent SAR while retaining the validated aryl ether core.

Scenario 2: Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Functional Group Manipulation

In lead optimization programs requiring sequential functionalization of the aryl bromide and the terminal amine, the Boc-protected target compound eliminates at minimum one synthetic step (amine protection) compared to starting from the free amine 2-(2-bromo-4,5-difluorophenoxy)ethan-1-amine (CAS 1506690-06-7) [1]. The acid-labile Boc group enables: (1) palladium-catalyzed cross-coupling at the aryl bromide under basic or neutral conditions without amine interference; (2) subsequent Boc deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane); and (3) final amine derivatization (acylation, sulfonylation, reductive amination, or urea formation) [2]. This orthogonal reactivity profile makes the compound suitable for parallel library synthesis and automated flow chemistry platforms where protecting group orthogonality is essential for high-throughput analog generation.

Scenario 3: Fragment-Based Drug Discovery and Scaffold Hopping Starting Points

The 2-bromo-4,5-difluorophenoxy motif, as validated by WAY-213613 SAR data (rank order: 2-bromo-4,5-difluorophenoxy > biaryl > fluorene analogs) [1], serves as a privileged fragment for EAAT2 and potentially other solute carrier (SLC) transporter targets. The target compound provides a chemically tractable entry point for fragment growing and scaffold hopping strategies: the bromine enables diverse Pd-catalyzed transformations (Suzuki, Sonogashira, Buchwald-Hartwig, carbonylation), while the Boc-ethylamine linker permits systematic variation of the amine capping group and linker length [2]. Procurement of this specific intermediate, rather than the free amine or a differently halogenated analog, ensures that the synthetic vector aligns with the established SAR that identified the 2-bromo-4,5-difluoro substitution as optimal for potency [1].

Scenario 4: Quality-Controlled Building Block Procurement for Collaborative Grant-Funded Research

For academic and industrial laboratories operating under grant-funded or milestone-driven research programs, batch-to-batch consistency is critical for reproducible synthesis. The target compound's procurement should be guided by supplier-provided certificates of analysis specifying HPLC purity (target ≥95%) and NMR identity confirmation [1][2]. Given that brominated aromatic impurities can poison palladium catalysts and compromise cross-coupling yields, establishing a minimum purity specification at the procurement stage reduces downstream failure rates and associated costs [1]. Labs engaged in multi-site collaborative projects (e.g., NIH-sponsored probe development networks, EU Innovative Medicines Initiative consortia) should standardize on a single characterized batch of this intermediate to ensure inter-laboratory reproducibility of synthetic protocols and biological assay results.

Application
Selection Property
Validation Focus
EAAT2 pathway probe synthesis
2-Bromo-4,5-difluorophenoxy fragment context
EAAT2 selectivity and binding-mode review
Multi-step orthogonal synthesis
Boc-protected amine orthogonal reactivity
Step-count and catalyst compatibility review
Fragment-based scaffold exploration
Cross-coupling handle and linker diversification
EAAT2 SAR and scaffold-hopping context
Reproducible building block sourcing
Verified purity specification (HPLC/NMR)
Batch-to-batch cross-coupling reproducibility
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